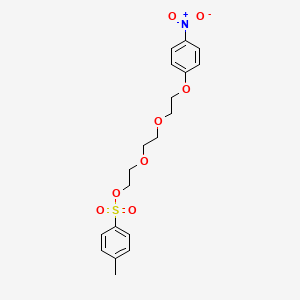

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Description

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is a tosylate derivative featuring a triethylene glycol backbone terminated with a 4-nitrophenoxy group. This compound belongs to the class of polyethylene glycol (PEG)-based sulfonates, which are widely used as intermediates in organic synthesis, particularly in nucleophilic substitution reactions due to the tosyl group's role as a superior leaving group .

Properties

IUPAC Name |

2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO8S/c1-16-2-8-19(9-3-16)29(23,24)28-15-13-26-11-10-25-12-14-27-18-6-4-17(5-7-18)20(21)22/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWLKLLOUMKHAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves multiple steps. One common synthetic route includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(4-nitrophenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is treated with 4-methylbenzenesulfonyl chloride under basic conditions to yield the desired product .

Chemical Reactions Analysis

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The ethoxy chains can be oxidized under strong oxidative conditions, potentially leading to the cleavage of the ether linkages.

Common reagents used in these reactions include sodium borohydride for reduction, sodium hydroxide for nucleophilic substitution, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ether and sulfonate groups.

Mechanism of Action

The mechanism of action of 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the ethoxy chains and sulfonate group can interact with hydrophobic and ionic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate with structurally related PEG-tosylates, highlighting key differences in functional groups, molecular weights, reactivity, and applications:

Reactivity and Stability

- Nitro Group Impact: The 4-nitrophenoxy group in the target compound enhances electrophilicity at the tosylate center compared to methoxy- or hydroxy-terminated analogs, facilitating nucleophilic displacement reactions (e.g., SN2). However, the nitro group may render the compound sensitive to reduction or photodegradation, unlike stable methoxy or azido derivatives .

- Hydrolytic Stability : Hydroxy-terminated tosylates (e.g., 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate) are prone to hydrolysis under acidic/basic conditions, whereas the nitro group’s electron-withdrawing nature may stabilize the target compound against hydrolysis .

Biological Activity

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, with the CAS number 194422-41-8, is a sulfonated ethoxylated compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological properties, including its effects on cell viability, antimicrobial activity, and other relevant pharmacological characteristics.

- Molecular Formula : C19H23NO8S

- Molecular Weight : 425.45 g/mol

- Purity : >98%

- Solubility : Soluble in various solvents; specific solubility conditions are recommended for optimal use .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant insights into its potential applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies on related sulfonated compounds have demonstrated effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .

Cytotoxicity and Cell Viability

A study employing the MTT assay evaluated the cytotoxic effects of this compound on human fibroblast cells (HFF). The results showed that at concentrations ranging from 150 to 200 μg/mL, the compound significantly affected cell viability after a 12-hour incubation period. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting potential applications in targeted cancer therapies .

Research Findings and Case Studies

Discussion

The biological activities of this compound suggest promising avenues for research and application, particularly in antimicrobial and anticancer domains. However, further investigations are essential to fully understand its mechanisms of action and to optimize its efficacy and safety profile.

Q & A

What are the optimal synthetic routes for preparing 2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, and how can reaction conditions be systematically optimized?

Basic Research Focus:

The synthesis involves sequential etherification and sulfonation steps. A methodological approach includes:

- Stepwise Etherification: React 4-nitrophenol with ethylene glycol derivatives (e.g., bis(2-chloroethyl) ether) under alkaline conditions (e.g., K₂CO₃ in DMF) to form the triethylene glycol nitroaryl ether intermediate .

- Sulfonation: Introduce the 4-methylbenzenesulfonyl group via nucleophilic substitution using toluenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., pyridine) to scavenge HCl .

- Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst concentration. Monitor yields via HPLC and characterize intermediates via ¹H/¹³C NMR .

How can conflicting spectroscopic data (e.g., NMR vs. MS) for this compound be resolved during structural characterization?

Advanced Research Focus:

Contradictions may arise due to impurities or dynamic molecular effects:

- Multi-Technique Validation: Cross-validate NMR chemical shifts with computational predictions (e.g., DFT-based tools like Gaussian) to confirm assignments .

- High-Resolution MS: Use HRMS (ESI-TOF) to distinguish between isobaric interferences and confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 512.15) .

- Dynamic NMR: Investigate conformational flexibility (e.g., ethylene glycol chain rotation) via variable-temperature NMR to resolve splitting patterns .

What methodologies are recommended for studying the hydrolytic stability of this sulfonate ester under varying pH and temperature conditions?

Basic Research Focus:

Hydrolytic degradation pathways are critical for applications in drug delivery or polymer chemistry:

- Kinetic Studies: Incubate the compound in buffered solutions (pH 1–13) at 25–80°C. Sample aliquots at timed intervals and quantify degradation via UV-Vis (λ_max ~270 nm for nitroaryl groups) .

- Product Identification: Use LC-MS/MS to detect hydrolysis products (e.g., 4-nitrophenol derivatives and toluenesulfonic acid) .

- Activation Energy Calculation: Apply the Arrhenius equation to model degradation rates and predict shelf-life under storage conditions .

How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus:

Mechanistic insights guide synthetic modifications:

- DFT Calculations: Optimize the molecular geometry (e.g., B3LYP/6-31G*) and calculate electrostatic potential maps to identify electron-deficient sites (e.g., sulfonate ester’s sulfur atom) prone to nucleophilic attack .

- Transition State Analysis: Simulate reaction pathways (e.g., SN2 displacement) using QM/MM methods to estimate activation barriers and solvent effects (e.g., DMSO vs. water) .

- Benchmarking: Validate predictions against experimental kinetic data (e.g., Hammett plots for substituent effects) .

What experimental designs are suitable for assessing the environmental fate of this compound in aqueous ecosystems?

Advanced Research Focus:

Environmental persistence impacts ecological risk assessments:

- Photodegradation Studies: Expose aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via HPLC-UV. Identify photoproducts (e.g., nitro-to-nitrite conversion) .

- Bioaccumulation Assays: Use Daphnia magna or algae models to measure bioconcentration factors (BCFs) under OECD Test Guideline 305 .

- Sediment Interaction Tests: Analyze adsorption coefficients (K_d) in soil-water systems to evaluate mobility .

How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound in biological systems?

Advanced Research Focus:

SAR studies require systematic variation of functional groups:

- Derivative Synthesis: Modify the nitroaryl group (e.g., reduce to amine), vary ethylene glycol chain length, or replace the sulfonate with carboxylate .

- Biological Screening: Test derivatives for cytotoxicity (e.g., MTT assay in HeLa cells) or enzyme inhibition (e.g., esterase activity).

- Multivariate Analysis: Use PCA or PLS regression to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

What analytical strategies address discrepancies in purity assessments between HPLC and elemental analysis?

Basic Research Focus:

- HPLC Method Optimization: Adjust mobile phase composition (e.g., acetonitrile:water gradient) to resolve co-eluting impurities. Validate with spiked samples .

- Elemental Analysis Cross-Check: Recalculate theoretical C/H/N/S percentages accounting for hydrate/solvate formation. Confirm via TGA-DSC .

- Orthogonal Techniques: Use ICP-MS for sulfur quantification or XPS to detect surface contaminants .

How can researchers evaluate the compound’s potential as a pro-drug or polymer crosslinker?

Applied Research Focus:

- Pro-Drug Activation: Incubate with esterases or plasma and monitor release of active agents (e.g., 4-nitrophenol) via fluorescence .

- Polymer Synthesis: Co-polymerize with PEG diacrylates and assess crosslink density via swelling experiments or rheometry .

- Controlled Release: Load into hydrogels and measure payload release kinetics under physiological conditions (pH 7.4, 37°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.